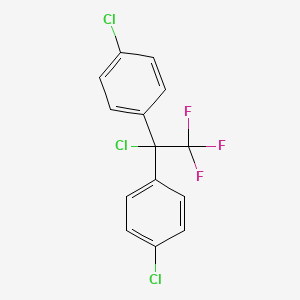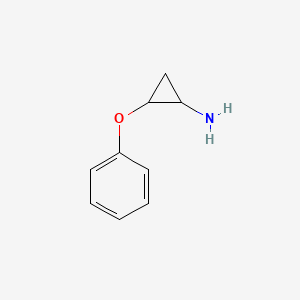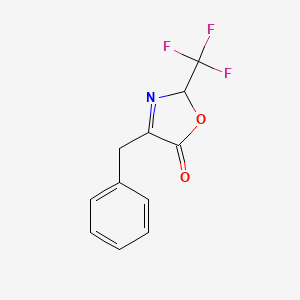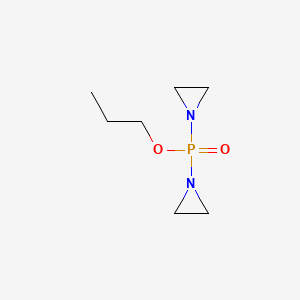![molecular formula C14H15BN2O4 B14752382 [(1S)-3-amino-1-(naphthalene-2-carbonylamino)-3-oxopropyl]boronic acid](/img/structure/B14752382.png)
[(1S)-3-amino-1-(naphthalene-2-carbonylamino)-3-oxopropyl]boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(1S)-3-amino-1-(naphthalene-2-carbonylamino)-3-oxopropyl]boronic acid is a boronic acid derivative that has garnered significant interest in the fields of organic chemistry and medicinal chemistry. This compound is characterized by the presence of a boronic acid group, an amino group, and a naphthalene moiety, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(1S)-3-amino-1-(naphthalene-2-carbonylamino)-3-oxopropyl]boronic acid typically involves the following steps:
Formation of the Naphthalene Derivative: The naphthalene moiety is introduced through a reaction with naphthalene-2-carboxylic acid.
Boronic Acid Formation: The boronic acid group is introduced through a reaction with boronic acid or a boronic ester.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino and boronic acid groups can participate in substitution reactions, often involving halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halides, electrophiles.
Major Products Formed
Oxidation: Oxidized derivatives of the naphthalene moiety.
Reduction: Reduced forms of the compound, often with altered functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Applications De Recherche Scientifique
Chemistry
In chemistry, [(1S)-3-amino-1-(naphthalene-2-carbonylamino)-3-oxopropyl]boronic acid is used as a reagent in various organic synthesis reactions, including Suzuki-Miyaura coupling reactions .
Biology
In biological research, this compound is studied for its potential as a molecular probe due to its ability to interact with biological molecules such as proteins and nucleic acids .
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic applications, including as an inhibitor of specific enzymes or as a drug delivery agent .
Industry
In the industrial sector, this compound is used in the synthesis of advanced materials and as a catalyst in various chemical processes .
Mécanisme D'action
The mechanism of action of [(1S)-3-amino-1-(naphthalene-2-carbonylamino)-3-oxopropyl]boronic acid involves its interaction with molecular targets such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with active site residues, inhibiting enzyme activity. Additionally, the naphthalene moiety can engage in π-π interactions with aromatic residues in proteins, enhancing binding affinity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Naphthylboronic acid: Similar in structure but lacks the amino and carbonyl groups.
Pinacol boronic esters: Similar boronic acid functionality but different structural framework.
Uniqueness
[(1S)-3-amino-1-(naphthalene-2-carbonylamino)-3-oxopropyl]boronic acid is unique due to its combination of functional groups, which confer distinct reactivity and binding properties. This makes it a valuable compound for diverse applications in chemistry, biology, and medicine.
Propriétés
Formule moléculaire |
C14H15BN2O4 |
|---|---|
Poids moléculaire |
286.09 g/mol |
Nom IUPAC |
[(1S)-3-amino-1-(naphthalene-2-carbonylamino)-3-oxopropyl]boronic acid |
InChI |
InChI=1S/C14H15BN2O4/c16-13(18)8-12(15(20)21)17-14(19)11-6-5-9-3-1-2-4-10(9)7-11/h1-7,12,20-21H,8H2,(H2,16,18)(H,17,19)/t12-/m1/s1 |
Clé InChI |
MJNGHYVWWLUHRJ-GFCCVEGCSA-N |
SMILES isomérique |
B([C@@H](CC(=O)N)NC(=O)C1=CC2=CC=CC=C2C=C1)(O)O |
SMILES canonique |
B(C(CC(=O)N)NC(=O)C1=CC2=CC=CC=C2C=C1)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[9-[(2R,6S)-6-(hydroxymethyl)morpholin-2-yl]-6-oxo-3H-purin-2-yl]-2-methylpropanamide](/img/structure/B14752300.png)

![3a,5b-Dimethyl-3-(6-methylheptan-2-yl)-1,2,3,3a,4,5,5a,5b,6,7,10a,10b-dodecahydrocyclopenta[a]fluorene-8,10-dione](/img/structure/B14752317.png)
![Benzene, [[(diazomethyl)sulfonyl]methyl]-](/img/structure/B14752324.png)





![N-[1-(4-Aminophenyl)propan-2-yl]-2,2,2-trifluoroacetamide](/img/structure/B14752356.png)


![(1R,4S,5S,8R,9R,12S,13S,16S,19S)-19-methoxy-8-[(2R,4R)-4-methoxy-6-methylhept-5-en-2-yl]-5,9,17,17-tetramethyl-18-oxapentacyclo[10.5.2.01,13.04,12.05,9]nonadec-2-en-16-ol](/img/structure/B14752377.png)
![3-benzyl-5-methyl-2-[(4-phenylphenyl)methyl]spiro[8H-imidazo[2,1-b]purine-7,1'-cyclopentane]-4-one](/img/structure/B14752387.png)
